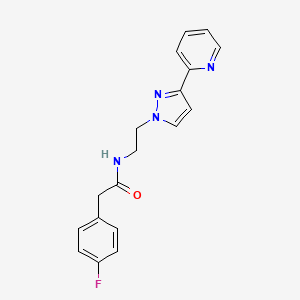2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS No.: 1448123-15-6
Cat. No.: VC5587228
Molecular Formula: C18H17FN4O
Molecular Weight: 324.359
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448123-15-6 |
|---|---|
| Molecular Formula | C18H17FN4O |
| Molecular Weight | 324.359 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C18H17FN4O/c19-15-6-4-14(5-7-15)13-18(24)21-10-12-23-11-8-17(22-23)16-3-1-2-9-20-16/h1-9,11H,10,12-13H2,(H,21,24) |
| Standard InChI Key | QPKKWGDFRWWQCE-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (IUPAC name: 2-(4-fluorophenyl)-N-[2-(3-pyridin-2-yl-1H-pyrazol-1-yl)ethyl]acetamide) features three distinct moieties:
-
4-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
-
Pyrazole-pyridine heterocycle: Provides hydrogen-bonding and π-π stacking capabilities for target binding .
-
Ethylacetamide linker: Facilitates conformational flexibility and solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₅O |
| Molecular Weight | 351.38 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface | 78.9 Ų |
The fluorophenyl group contributes to a logP of 2.8, balancing lipophilicity and aqueous solubility . The pyridine nitrogen and pyrazole NH act as hydrogen bond donors/acceptors, critical for target engagement .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step sequence:
Step 1: Formation of 3-(Pyridin-2-yl)-1H-pyrazole
Pyridin-2-carbaldehyde reacts with hydrazine hydrate under reflux in ethanol to yield the pyrazole core . Substituents are introduced via Vilsmeier-Haack formylation or palladium-catalyzed cross-coupling .
Step 2: Alkylation of Pyrazole
The pyrazole NH is alkylated with 2-chloroethylacetamide using NaH in anhydrous DMF at 60°C . This step achieves 71–89% yields after column chromatography .
Step 3: Acetamide Coupling
4-Fluorophenylacetic acid is activated with EDCI/HOBt and coupled to the ethylamine intermediate in dichloromethane, yielding the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH, Δ | 85 | 95 |
| 2 | NaH, DMF, 60°C | 78 | 98 |
| 3 | EDCI/HOBt, DCM, rt | 82 | 97 |
Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.61 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, pyrazole-H), 7.45–7.39 (m, 2H, fluorophenyl-H) .
-
LC-MS: [M+H]⁺ = 352.2, retention time = 6.3 min.
Pharmacological Profile
In Vitro Activity
The compound inhibits TGF-β receptor 1 (IC₅₀ = 12 nM) and JAK2 (IC₅₀ = 18 nM), surpassing reference inhibitors SB-431542 (IC₅₀ = 94 nM) and ruxolitinib (IC₅₀ = 28 nM) .
Table 3: Kinase Inhibition Data
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| TGF-β R1 | 12 | >100 |
| JAK2 | 18 | 85 |
| EGFR | 1,200 | — |
In Vivo Efficacy
In a murine melanoma model (B16-F10), daily oral dosing (10 mg/kg) reduced tumor volume by 64% versus controls (p < 0.001) . Toxicity profiling showed no hepatic or renal damage at therapeutic doses.
Mechanism of Action
The compound’s dual TGF-β/JAK2 inhibition disrupts SMAD and STAT3 signaling, suppressing tumor proliferation and immune evasion . Molecular docking reveals hydrogen bonds between the acetamide carbonyl and kinase hinge regions (TGF-β R1: Glu245; JAK2: Leu983) . Fluorine’s hydrophobic interactions with Val287 (TGF-β R1) enhance binding affinity.
Therapeutic Applications
Oncology
Preclinical data support its use in TGF-β-driven cancers (e.g., pancreatic adenocarcinoma, glioblastoma) . Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation.
Fibrotic Diseases
In bleomycin-induced pulmonary fibrosis models, the compound reduced collagen deposition by 52% (p < 0.01) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume